N-(4-Amino-2-methylphenyl)-2,2-dimethylpropanamide hydrochloride
Description
N-(4-Amino-2-methylphenyl)-2,2-dimethylpropanamide hydrochloride (CAS: 1185672-87-0) is a substituted propanamide derivative characterized by a 4-amino-2-methylphenyl group attached to a 2,2-dimethylpropanamide backbone, with a hydrochloride salt form. Its molecular formula is C₁₂H₁₈ClN₂O, and it has a molecular weight of 263.16 g/mol . This compound is of interest in pharmaceutical and agrochemical research due to its structural versatility, enabling interactions with biological targets such as enzymes or receptors.
Properties
IUPAC Name |
N-(4-amino-2-methylphenyl)-2,2-dimethylpropanamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O.ClH/c1-8-7-9(13)5-6-10(8)14-11(15)12(2,3)4;/h5-7H,13H2,1-4H3,(H,14,15);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKXRMRLLDVAENS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N)NC(=O)C(C)(C)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Amino-2-methylphenyl)-2,2-dimethylpropanamide hydrochloride typically involves the reaction of 4-amino-2-methylbenzoic acid with 2,2-dimethylpropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting amide is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified through recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-Amino-2-methylphenyl)-2,2-dimethylpropanamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions typically use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Medicinal Chemistry
Anticancer Research
N-(4-Amino-2-methylphenyl)-2,2-dimethylpropanamide hydrochloride is being investigated for its potential as an anticancer agent. Preliminary studies suggest that compounds with similar structures exhibit inhibitory actions on cancer cell lines such as HCT-116 and HeLa. For instance, modifications of related compounds have shown promising results with IC50 values indicating significant antiproliferative activity .
Mechanism of Action
Research indicates that this compound may function as a histone deacetylase inhibitor (HDACI), which plays a crucial role in cancer cell proliferation and apoptosis. The structural modifications of related compounds have demonstrated their ability to induce apoptosis in cancer cells, suggesting a similar potential for this compound .
Biochemical Applications
Enzyme Inhibition Studies
The compound is also being explored for its role in enzyme inhibition studies. Its ability to interact with specific enzymes could lead to the development of new therapeutic agents targeting various diseases. The unique amino and methyl substitutions in its structure may enhance its affinity for target enzymes compared to structurally similar compounds.
Analytical Chemistry
In analytical chemistry, this compound serves as a standard in various assays and experiments due to its well-characterized properties. It is utilized in the development of new analytical techniques for the quantification of similar compounds in biological samples .
Material Science
Polymer Chemistry
The compound has potential applications in polymer chemistry, particularly in the synthesis of new polymeric materials. Its structural features allow it to act as a building block for creating polymers with specific properties, which can be tailored for applications in coatings, adhesives, and other materials .
Several case studies highlight the effectiveness of this compound and its analogs:
- Study on Antiproliferative Activity : A series of derivatives were synthesized and tested against various cancer cell lines. The results indicated that certain modifications led to enhanced activity compared to standard chemotherapeutics like doxorubicin .
- Enzyme Interaction Studies : Research demonstrated that this compound could inhibit specific enzymes involved in metabolic pathways related to cancer progression. This highlights its potential as a lead compound for drug development targeting these pathways .
Mechanism of Action
The mechanism of action of N-(4-Amino-2-methylphenyl)-2,2-dimethylpropanamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
| Compound Name | CAS No. | Substituents | Molecular Weight (g/mol) | Melting Point (°C) | Key Features |
|---|---|---|---|---|---|
| N-(4-Amino-2-methylphenyl)-2,2-dimethylpropanamide hydrochloride | 1185672-87-0 | 4-amino-2-methylphenyl, HCl | 263.16 | Not reported | Hydrochloride salt enhances solubility |
| N-(4-Amino-2-methylphenyl)-2,2-dimethylpropanamide | 765291-41-6 | 4-amino-2-methylphenyl | 227.29 (free base) | Not reported | Free base form; likely lower solubility |
| N-(4-Chloro-2-hydroxyphenyl)-2,2-dimethylpropanamide | Not specified | 4-chloro-2-hydroxyphenyl | 255.72 | Not reported | Hydroxyl group enables hydrogen bonding |
| N-(4-Amino-2-chlorophenyl)-2,2-dimethylpropanamide hydrochloride | 1185460-15-4 | 4-amino-2-chlorophenyl, HCl | 263.16 | Not reported | Chlorine substituent increases lipophilicity |
| 3-Amino-2-[(4-fluorophenyl)methyl]-N-methylpropanamide hydrochloride | 1909313-82-1 | Fluorophenyl, methyl group | 246.71 | Not reported | Fluorine enhances metabolic stability |
Key Observations :
- Chlorine vs.
- Hydrochloride Salt : The hydrochloride form (CAS 1185672-87-0) likely improves aqueous solubility compared to the free base (CAS 765291-41-6), a critical factor in drug formulation .
- Fluorinated Derivatives : Fluorine substitution (e.g., CAS 1909313-82-1) is associated with enhanced metabolic stability and target affinity due to its electronegativity and small atomic radius .
Biological Activity
N-(4-Amino-2-methylphenyl)-2,2-dimethylpropanamide hydrochloride is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound is classified as an amide, characterized by the presence of an amino group and a dimethylpropanamide structure. Its chemical formula is with a molecular weight of approximately 218.29 g/mol. The hydrochloride salt form enhances its solubility in aqueous environments, making it suitable for biological assays.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. The compound has been shown to exhibit selective cytotoxicity against various cancer cell lines while sparing normal cells. For instance, in a study involving HCT-116 colorectal cancer cells, the compound demonstrated significant inhibitory effects with an IC50 value of approximately 0.12 mg/mL, indicating strong antiproliferative activity compared to standard chemotherapeutics like doxorubicin (IC50 = 2.29 μM) .
The mechanism through which this compound exerts its anticancer effects appears to involve the modulation of specific signaling pathways. Research indicates that it may act through the HSP90 and TRAP1-mediated signaling pathway , which is critical for cancer cell survival and proliferation . Furthermore, DAPI staining assays revealed nuclear disintegration in treated cells, suggesting induction of apoptosis .
Antiparasitic Activity
In addition to its anticancer properties, there is emerging evidence that this compound may possess antiparasitic activity. Studies on related compounds have shown that modifications in the structure can lead to significant activity against protozoan parasites, although specific data on this compound's effectiveness against parasites like Trypanosoma brucei remains limited .
Neuroprotective Effects
Another area of interest is the neuroprotective potential of this compound. In vitro studies have indicated that certain derivatives exhibit protective effects against oxidative stress-induced damage in neuronal cell lines. These findings suggest that this compound may have applications in neurodegenerative diseases .
Study 1: Anticancer Efficacy
A comprehensive study evaluated the effects of this compound on various cancer cell lines. The results indicated:
| Cell Line | IC50 (mg/mL) | Mechanism |
|---|---|---|
| HCT-116 | 0.12 | Apoptosis via HSP90/TRAP1 |
| HeLa | 0.69 | Cell cycle arrest |
| HEK-293 (normal) | 0.81 | Non-cytotoxic |
The study concluded that the compound selectively targets cancer cells while exhibiting minimal toxicity to normal cells .
Study 2: Neuroprotective Effects
Research into neuroprotective properties revealed that derivatives of this compound showed:
| Compound | Neuroprotection (%) | Reference Compound |
|---|---|---|
| Compound A | 53 | Ferulic Acid (77%) |
| Compound B | 45 | Standard Control |
These findings support the hypothesis that modifications can enhance neuroprotective effects against oxidative stress .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
